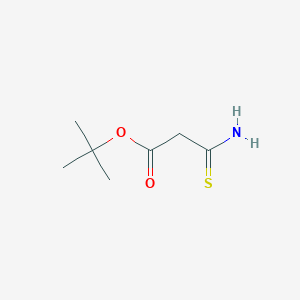

Tert-butyl 2-carbamothioylacetate

Description

Contextualization of Thioamide Functionalities in Contemporary Organic Chemistry

The thioamide functional group, characterized by the general structure R-C(=S)-NR'R'', represents a cornerstone in modern organic and medicinal chemistry. uni.luorgsyn.org As an isostere of the ubiquitous amide bond, where a sulfur atom replaces the carbonyl oxygen, the thioamide exhibits unique electronic and steric properties. researchgate.netlibretexts.org This substitution leads to a greater degree of double bond character along the C-N bond, resulting in a higher rotational barrier compared to amides. uni.lu

Thioamides are not merely structural analogs; they are versatile synthetic building blocks and are found in numerous natural products and pharmacologically active compounds. orgsyn.org Their altered nucleophilicity and hydrogen-bonding capabilities make them valuable in drug design, where their incorporation into peptides can enhance stability against enzymatic hydrolysis and improve target affinity. researchgate.netlibretexts.org Furthermore, the thioamide moiety serves as a powerful precursor for the synthesis of various sulfur-containing heterocycles, such as thiazoles, by leveraging the reactivity of the thiocarbonyl group. organic-chemistry.org The synthesis of thioamides can be achieved through several methods, including the thionation of amides using reagents like phosphorus pentasulfide or Lawesson's reagent, and the reaction of nitriles with hydrogen sulfide. uni.lu

Strategic Utility of the Tert-butyl Group in Protecting Group Chemistry

In the intricate art of multi-step organic synthesis, protecting groups are indispensable tools for temporarily masking a reactive functional group to prevent it from undergoing unwanted reactions. The tert-butyl (t-Bu) group is a premier example of a sterically demanding substituent widely employed for this purpose. orgsyn.org Its significant bulk is a key feature, providing effective protection for a variety of functional groups, including alcohols, thiols, and carboxylic acids. Current time information in Bangalore, IN.rsc.org

The tert-butyl group is typically introduced to form tert-butyl ethers, tert-butyl thioethers, or tert-butyl esters. rsc.orgresearchgate.net The strategic advantage of the t-Bu group lies in its remarkable stability across a wide range of reaction conditions, including exposure to nucleophiles, bases, and many reducing agents. nih.gov However, it can be cleaved selectively under acidic conditions, often using trifluoroacetic acid (TFA), which proceeds via a stable tertiary carbocation intermediate. libretexts.orgCurrent time information in Bangalore, IN.rsc.org This orthogonal stability allows chemists to deprotect the t-Bu-protected group without affecting other sensitive functionalities in the molecule, a critical consideration in the synthesis of complex molecules like peptides and natural products. Current time information in Bangalore, IN.

Table 1: Tert-butyl Group as a Protecting Group

| Functional Group Protected | Protected Form | Common Deprotection Reagent |

|---|---|---|

| Carboxylic Acid | Tert-butyl Ester | Trifluoroacetic Acid (TFA) |

| Alcohol | Tert-butyl Ether | Aqueous Phosphoric Acid |

| Thiol | Tert-butyl Thioether | Acidic Conditions |

Significance of β-Keto Thioamide Scaffolds as Synthetic Intermediates

β-Keto thioamides (KTAs) are a class of polyfunctional compounds that have emerged as exceptionally versatile precursors in the synthesis of complex heterocyclic frameworks. google.com These molecules possess a unique convergence of reactive sites—including a carbonyl group, a thiocarbonyl group, and an active methylene (B1212753) group—which imparts them with a rich and diverse reactivity profile. google.com

The value of KTAs as synthetic intermediates stems from their ability to participate in a wide array of chemical transformations, such as cyclizations, cycloadditions, and domino reactions. google.com Chemists exploit these reactive centers to construct a vast library of heterocyclic compounds that are of significant biological and material relevance. google.com The development of efficient synthetic routes to access β-keto thioamides and their derivatives is an active area of research, as these scaffolds provide a powerful platform for generating molecular diversity under mild reaction conditions. Recent advancements have also focused on the synthesis of related α-keto thioamides, which are recognized as valuable building blocks for sulfur-containing natural products and therapeutic agents.

Overview of Research Trajectories for Carbamothioylacetate Derivatives

Research involving carbamothioylacetate derivatives, such as tert-butyl 2-carbamothioylacetate, focuses on leveraging their unique functionalities for constructing more complex molecular architectures. The synthesis of the core structure involves the strategic formation of both the ester and the thioamide groups. While specific literature on this compound is sparse, research on related compounds provides insight into synthetic strategies. For instance, methods for creating tert-butyl esters from carboxylic acids and tert-butanol (B103910) are well-established, often utilizing acid catalysis. organic-chemistry.orgnih.gov

The synthetic utility of related structures is evident in patent literature and academic studies. For example, molecules containing a tert-butyl carbamate (B1207046) group, a close relative of the target compound's ester, are frequently used as key intermediates. In one patented process, a complex tert-butyl carbamate derivative is coupled with an ethyl oxoacetate derivative in acetonitrile, demonstrating the utility of such building blocks in forming larger molecules relevant to pharmaceuticals like Edoxaban. Other research highlights the use of N-Boc protected amino acid derivatives in cyclization reactions to form pyrazolo[1,5-a]pyrimidine (B1248293) systems, which are of interest for their potential biological activities. researchgate.net These trajectories underscore a general strategy in which the tert-butyl protected moiety serves as a stable handle during complex synthetic sequences, with the carbamoyl (B1232498) or a related nitrogen-containing group acting as a nucleophile or a point for further functionalization.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-amino-3-sulfanylidenepropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-7(2,3)10-6(9)4-5(8)11/h4H2,1-3H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXPDEOWDKBHHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579503 | |

| Record name | tert-Butyl 3-amino-3-sulfanylidenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690-76-6 | |

| Record name | tert-Butyl 3-amino-3-sulfanylidenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-carbamothioylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 2 Carbamothioylacetate

Direct Synthesis Approaches

Direct, one-pot syntheses for Tert-butyl 2-carbamothioylacetate are not extensively detailed in dedicated literature. However, the principles of multicomponent reactions common in thioamide synthesis offer a conceptual basis for such approaches.

Reaction with Carboxylic Acids

The direct synthesis of β-keto thioamides from simple carboxylic acids is not a commonly employed or documented strategy. Thioamide synthesis from carboxylic acids typically requires prior activation of the carboxyl group or involves decarboxylative coupling reactions, which are complex and not straightforwardly applicable to the synthesis of this compound.

Exploration of Alternative One-Pot Multicomponent Reactions

Multicomponent reactions (MCRs) provide an efficient route to complex molecules in a single step, enhancing atom economy and reducing waste. For thioamide synthesis, MCRs often involve the combination of an aldehyde, an amine, and a sulfur source. While a specific one-pot MCR for this compound is not prominently reported, a hypothetical approach could involve the reaction of a tert-butyl acetoacetate equivalent, a source of ammonia, and elemental sulfur. Such reactions, known generally as Kindler-type reactions, are well-established for producing various thioamides.

Precursor-Based Synthetic Strategies

The most chemically plausible and documented routes for synthesizing this compound involve the modification of carefully chosen precursors. These strategies benefit from the high reactivity and commercial availability of starting materials like malonate and acetoacetate derivatives.

Functionalization of Malonate Precursors for β-Keto Thioamide Formation

A viable strategy for forming the thioamide functional group involves the use of nitrile-containing precursors. Specifically, tert-butyl cyanoacetate (B8463686) serves as an excellent starting point. The synthesis of thioamides from nitriles using hydrogen sulfide (H₂S) is a classical and effective method.

The reaction proceeds by the addition of hydrogen sulfide to the nitrile group, followed by tautomerization to yield the primary thioamide. This method is advantageous due to the direct conversion of the cyano group to the carbamothioyl group.

Reaction Scheme: NC-CH₂-COOC(CH₃)₃ + H₂S → H₂N-C(=S)-CH₂-COOC(CH₃)₃

This pathway represents a direct functionalization of a malonate-type precursor to achieve the target β-keto thioamide structure.

Transformations of Related Thioacetates and Analogous Structures

A highly effective and versatile approach utilizes tert-butyl acetoacetate, a common β-keto ester, as the foundational precursor sigmaaldrich.com. The synthesis can proceed through an intermediate amide, tert-butyl acetoacetamide, which is then subjected to a thionation reaction.

The conversion of the carbonyl group of an amide to a thiocarbonyl is efficiently achieved using a thionating agent, with Lawesson's Reagent being the most prominent and widely used chemicalbook.comorganic-chemistry.orgnih.gov. Lawesson's Reagent selectively thionates amides and ketones in preference to esters, making it ideal for this transformation organic-chemistry.orgnih.gov. The reaction involves heating the amide with Lawesson's Reagent in an anhydrous, non-protic solvent such as toluene or tetrahydrofuran (THF).

Reaction Steps:

Amidation: Tert-butyl acetoacetate is reacted with ammonia or an ammonia equivalent to form tert-butyl acetoacetamide.

Thionation: The resulting amide is treated with Lawesson's Reagent to yield this compound.

This two-step sequence is a robust method for preparing β-keto thioamides from their corresponding β-keto esters.

Optimization of Reaction Parameters and Yield Enhancement

While specific optimization data for the synthesis of this compound is not aggregated in a single source, general principles for the key thionation step can be applied to enhance reaction yield and efficiency. The choice of solvent, temperature, reaction time, and the stoichiometry of the thionating agent are critical parameters.

For thionation reactions using Lawesson's Reagent, several factors can be adjusted for optimization:

Solvent: Anhydrous, high-boiling point solvents like toluene or xylene are often preferred to facilitate the reaction, which typically requires elevated temperatures.

Temperature: The reaction is generally conducted at reflux temperatures of the chosen solvent to ensure the dissolution of Lawesson's Reagent and to drive the reaction to completion.

Microwave Irradiation: A significant enhancement in reaction rate and often in yield can be achieved by using microwave-assisted synthesis. This technique can dramatically reduce reaction times from hours to minutes nih.gov.

Stoichiometry: While a stoichiometric amount of Lawesson's Reagent can be used, slight excesses are sometimes employed to ensure complete conversion of the starting amide.

The table below summarizes typical parameters that can be optimized for the thionation step in the synthesis of this compound.

| Parameter | Condition | Rationale / Expected Outcome |

| Thionating Agent | Lawesson's Reagent | High efficiency and selectivity for amide thionation over ester groups. |

| Solvent | Toluene, THF, Dioxane | Anhydrous, non-protic solvents are required. Toluene is common for higher temperature reactions. |

| Temperature | 80°C - Reflux | Higher temperatures increase reaction rate and solubility of reagents. |

| Reaction Time | 1 - 24 hours (Conventional) | Varies based on substrate reactivity and temperature. Reaction progress is monitored by TLC. |

| Heating Method | Conventional vs. Microwave | Microwave irradiation can drastically reduce reaction times to 2-20 minutes and improve yields nih.gov. |

| Work-up | Chromatographic Purification | Necessary to remove phosphorus-containing byproducts from Lawesson's Reagent. |

By systematically adjusting these parameters, the synthesis of this compound can be optimized to achieve high yields and purity.

Mechanistic Role of Solvents in Synthetic Efficiency

The choice of solvent plays a critical mechanistic role in the synthesis of this compound, particularly when employing thionating agents like Lawesson's reagent. The solvent's polarity, boiling point, and ability to dissolve both the reactants and intermediates significantly influence the reaction rate and yield.

In thionation reactions with Lawesson's reagent, non-polar, high-boiling solvents such as toluene or xylene are often favored. nih.gov These solvents are effective at dissolving Lawesson's reagent and the organic substrate. Mechanistically, the reaction is believed to proceed through a dissociative mechanism where Lawesson's reagent is in equilibrium with a reactive dithiophosphine ylide. The solvent facilitates the interaction between this reactive species and the carbonyl group of the substrate. A non-polar environment can stabilize the less polar intermediates and transition states, thereby promoting the reaction.

The use of polar aprotic solvents like dioxane has also been reported for the synthesis of related β-ketothioamides. mdpi.com In such cases, the solvent's ability to solvate charged intermediates or transition states may play a more significant role. The selection of the optimal solvent often requires empirical optimization for a specific substrate and reaction conditions.

| Solvent | Typical Reaction Temperature (°C) | Observations |

| Toluene | 80-110 | Good solubility for Lawesson's reagent and many organic substrates. Allows for higher reaction temperatures to drive the reaction to completion. |

| Dioxane | 80-101 | A polar aprotic option that can influence reaction pathways and selectivity. |

| Tetrahydrofuran (THF) | 66 | Lower boiling point may require longer reaction times or the use of sealed-vessel techniques to achieve sufficient temperatures. |

Controlled Temperature and Pressure Regimes in Synthesis

Temperature and pressure are critical parameters to control in the synthesis of this compound to ensure optimal reaction kinetics, minimize side reactions, and maintain safety, particularly during scale-up.

Thionation reactions using Lawesson's reagent are typically conducted at elevated temperatures, often at the reflux temperature of the chosen solvent. nih.gov This is necessary to overcome the activation energy of the reaction and to ensure a reasonable reaction rate. For instance, reactions in toluene are often carried out at temperatures ranging from 80 to 110 °C. The precise temperature can be optimized to balance the rate of the desired reaction against the rate of potential decomposition of reactants or products.

The pressure under which the reaction is conducted is usually atmospheric pressure. However, for lower-boiling solvents, conducting the reaction in a sealed vessel under elevated pressure can allow for higher reaction temperatures, potentially shortening the reaction time. When scaling up the synthesis, careful consideration must be given to the management of heat generated during the reaction (exothermicity) to prevent runaway reactions. This may involve using a reactor with efficient heat exchange capabilities and controlling the rate of addition of reagents.

| Temperature Range (°C) | Pressure | Effect on Reaction |

| 25-50 | Atmospheric | Reaction is often slow or does not proceed to a significant extent. |

| 80-110 | Atmospheric | Optimal range for many thionation reactions with Lawesson's reagent, providing a good balance between reaction rate and stability. |

| >110 | Atmospheric or Elevated | May lead to decomposition of starting materials or products, or the formation of unwanted byproducts. Elevated pressure may be required for lower boiling solvents. |

Catalytic Influence on Reaction Kinetics and Selectivity

While many syntheses of β-ketothioamides proceed without the need for an external catalyst, certain additives can influence the reaction kinetics and selectivity.

In the context of thionation with Lawesson's reagent, the addition of a base, such as triethylamine (B128534) (Et₃N), has been shown to accelerate the reaction. nih.gov The base can act as a catalyst by promoting the formation of the reactive dithiophosphine ylide from Lawesson's reagent. This can lead to shorter reaction times and potentially allow for lower reaction temperatures.

For synthetic routes involving the condensation of a β-keto ester with a sulfur and nitrogen source, acid or base catalysis would be crucial. For instance, in a hypothetical reaction between tert-butyl acetoacetate, hydrogen sulfide, and ammonia, an acid catalyst could activate the ketone carbonyl towards nucleophilic attack, while a base catalyst could deprotonate the nucleophiles, increasing their reactivity. The choice of catalyst would be critical to direct the reaction towards the desired thioamide product and avoid side reactions such as self-condensation of the ester or polymerization.

| Catalyst/Additive | Potential Role | Impact on Synthesis |

| Triethylamine (Et₃N) | Base Catalyst | Accelerates thionation with Lawesson's reagent by promoting the formation of the active thionating species. nih.gov |

| Acid Catalyst (e.g., HCl) | Activates Carbonyl | In condensation reactions, it can protonate the carbonyl oxygen, making the carbon more electrophilic. |

| Base Catalyst (e.g., NaH) | Deprotonation | Can be used to generate enolates from β-keto esters for subsequent reaction with an electrophilic sulfur source. mdpi.com |

Scale-Up Considerations for Preparative Synthesis

Scaling up the synthesis of this compound from a laboratory to a preparative or industrial scale introduces several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Heat Management: Thionation reactions can be exothermic. On a large scale, the heat generated may not dissipate as efficiently as in a small flask, leading to a potentially dangerous increase in temperature and pressure. The use of jacketed reactors with controlled heating and cooling systems is essential.

Reagent Addition: The rate of addition of reagents, particularly the thionating agent, may need to be carefully controlled to manage the reaction exotherm. Slow, portion-wise, or continuous addition can help to maintain a stable reaction temperature.

Mixing: Efficient mixing is crucial to ensure homogeneity and consistent heat distribution throughout the reaction mixture. Inadequate mixing can lead to localized "hot spots" and the formation of byproducts. The type and speed of the stirrer must be optimized for the scale and viscosity of the reaction.

Work-up and Purification: The work-up procedure, including quenching the reaction, separating the product from the reaction mixture, and purification, needs to be scalable. For example, extractive work-ups that are straightforward on a small scale can become cumbersome and generate large volumes of solvent waste on a larger scale. Alternative purification methods, such as crystallization or distillation, may need to be developed.

Safety: Lawesson's reagent and other thionating agents can release flammable and toxic gases, such as hydrogen sulfide, upon decomposition or reaction with moisture. Large-scale reactions should be conducted in a well-ventilated area or in a closed system with appropriate off-gas scrubbing.

Chemical Reactivity and Reaction Mechanisms of Tert Butyl 2 Carbamothioylacetate

Thioamide Reactivity Profiles

The thioamide functional group, -C(=S)NH₂, is a key reactive center in tert-butyl 2-carbamothioylacetate. Its reactivity is distinct from its oxygen-containing amide analogue due to the properties of sulfur, such as its larger size, lower electronegativity, and greater polarizability compared to oxygen.

Nucleophilic and Electrophilic Pathways of the Thiocarbonyl Moiety

The thioamide group exhibits both nucleophilic and electrophilic characteristics. The sulfur atom, with its available lone pairs, acts as a soft nucleophile, while the thiocarbonyl carbon is an electrophilic center.

Nucleophilic Pathways: The sulfur atom is the primary site of nucleophilicity. It readily reacts with soft electrophiles, most notably in S-alkylation reactions. wikipedia.org For instance, treatment with alkyl halides leads to the formation of a thioimidate ester. This reactivity is a cornerstone of thioamide chemistry.

Electrophilic Pathways: The thiocarbonyl carbon is susceptible to attack by nucleophiles. However, compared to the carbonyl carbon of an amide, direct nucleophilic addition to the C=S bond is generally less favorable due to the greater resonance stabilization of the thioamide. nih.govnih.gov The nN→π*C=S conjugation, which contributes to a higher rotational barrier around the C-N bond, makes thioamides more resistant to nucleophilic attack and hydrolysis than amides. nih.govnih.gov To facilitate nucleophilic addition at the carbon, the thioamide often requires activation, for example, by N-acylation (e.g., with a tert-butoxycarbonyl group), which decreases the resonance stabilization and enhances the electrophilicity of the thiocarbonyl carbon. nih.govnsf.govrsc.org

Keto-Enol and Thiol-Thione Tautomerism and Its Mechanistic Implications

Tautomerism is a critical aspect of the reactivity of this compound, involving the α-methylene protons located between the ester and thioamide groups. The molecule can exist in equilibrium between its thione form and its thiol (or enethiol) form.

This phenomenon is analogous to the more common keto-enol tautomerism. nih.gov In the case of this compound, two main tautomeric equilibria can be considered: one involving the ester carbonyl (keto-enol) and one involving the thioamide (thione-thiol). The thione-thiol tautomerism is particularly significant. Due to the lower bond energy of the C=S double bond compared to a C=O double bond, the equilibrium for thiocarbonyl compounds is often shifted more significantly toward the enethiol form than the corresponding keto-enol equilibrium is for carbonyl compounds. nih.gov

The enethiol tautomer is a versatile reactive intermediate. The presence of the C=C double bond allows for electrophilic addition reactions, while the nucleophilic thiol group can participate in various transformations. This tautomeric equilibrium has profound mechanistic implications, as reactions can proceed via either the thione or the enethiol isomer, often depending on the specific reaction conditions (e.g., acid or base catalysis).

| Tautomer Property | Thione Form | Enethiol Form |

| Key Functional Group | C=S (Thiocarbonyl) | C=C-SH (Enethiol) |

| Reactivity | Electrophilic at Carbon | Nucleophilic at Sulfur, Nucleophilic at α-Carbon |

| Relative Stability | Generally less favored than keto form in simple carbonyls | More significant contributor to equilibrium than enol form |

Ester Cleavage and Transesterification Reactions

The tert-butyl ester group is another major functional moiety, primarily known for its role as a protecting group for carboxylic acids. Its reactivity is dominated by cleavage reactions that liberate the carboxylic acid.

Acid-Mediated De-esterification Pathways

The tert-butyl group is highly susceptible to cleavage under acidic conditions. This de-esterification, or deprotection, is a common synthetic transformation. The reaction proceeds via a mechanism involving the formation of a highly stable tert-butyl carbocation.

The process is typically initiated by protonation of the ester carbonyl oxygen, followed by cleavage of the carbon-oxygen bond to release the carboxylic acid and the tertiary carbocation. The carbocation is then neutralized, often by eliminating a proton to form isobutene. This reaction is valued for its mildness and selectivity.

| Reagent | Conditions | Outcome |

| Trifluoroacetic Acid (TFA) | Neat or in Dichloromethane (DCM) | Cleavage to Carboxylic Acid |

| Phosphoric Acid | Aqueous solution | Mild and selective cleavage |

| Hydrochloric Acid (HCl) | In an organic solvent (e.g., Dioxane) | Cleavage to Carboxylic Acid |

Base-Catalyzed Transesterification Mechanisms

Transesterification is the process of converting one ester into another. In a base-catalyzed mechanism, an alkoxide ion acts as the nucleophile. The reaction occurs when this compound is treated with an alcohol in the presence of a base.

The mechanism involves the nucleophilic attack of an alkoxide (R'O⁻) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the tert-butoxide leaving group (t-BuO⁻) to yield the new ester. To drive the reaction to completion, it is often necessary to use a large excess of the new alcohol or to remove the tert-butanol (B103910) as it is formed. This process is an equilibrium, and the position of the equilibrium is dictated by the relative stabilities of the reactants and products.

Reactions Involving the α-Methylene Group

The methylene (B1212753) group (-CH₂-) positioned between the ester carbonyl and the thioamide thiocarbonyl is known as an active methylene group. umb.eduvpscience.orgvaia.com The electron-withdrawing nature of the two flanking groups significantly increases the acidity of the α-protons.

Deprotonation by a base leads to the formation of a resonance-stabilized carbanion (an enolate), which is a potent nucleophile. This enolate can participate in a wide array of carbon-carbon bond-forming reactions.

Alkylation: The enolate can react with alkyl halides in a classic SN2 reaction to introduce an alkyl group at the α-position. rsc.orgnih.govrsc.orgjove.comorganic-chemistry.org This is a fundamental method for elaborating the carbon skeleton. The choice of base and reaction conditions is crucial to control mono- versus di-alkylation.

Condensation Reactions: The active methylene group can participate in condensation reactions with aldehydes and ketones. A notable example is the Knoevenagel condensation, which typically uses an amine base. jst.go.jporganic-chemistry.orgnih.govnih.govyoutube.com The reaction involves the formation of an enolate, which adds to the carbonyl of the aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.

The reactivity of this α-methylene group makes this compound a potentially valuable building block in organic synthesis for constructing more complex molecular architectures.

Stereoselective Enolate Formation and Alkylation Reactions

The methylene protons of this compound are acidic and can be abstracted by a suitable base to form an enolate. The stereoselectivity of this enolate formation is a critical aspect of its chemistry, influencing the stereochemical outcome of subsequent alkylation reactions. The choice of base and reaction conditions can direct the formation of either the (Z)- or (E)-enolate, although detailed studies on the stereoselective enolate formation specifically for this compound are not extensively documented in publicly available research. However, the principles of stereoselective enolate formation in related β-dicarbonyl compounds can be applied.

Once formed, the enolate is a potent nucleophile and readily undergoes alkylation with various electrophiles, such as alkyl halides. This reaction provides a straightforward method for introducing substituents at the α-position, leading to a diverse array of substituted β-ketothioamides. The bulky tert-butyl group can exert a significant steric influence on the approach of the electrophile, potentially leading to diastereoselectivity in cases where a chiral center is already present in the molecule or when a chiral auxiliary is employed.

Condensation and Related Carbon-Carbon Bond Forming Reactions

This compound is an excellent substrate for various condensation reactions, which are fundamental to carbon-carbon bond formation. These reactions leverage the nucleophilic character of the α-carbon following deprotonation.

One of the most important applications of this compound is in Knoevenagel-type condensations. In the presence of a base, it reacts with aldehydes and ketones to yield α,β-unsaturated products. The reaction typically proceeds via the formation of an enolate which then attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to afford the final product.

Another key reaction is the Claisen condensation, where the enolate of this compound can react with an ester to form a β-dicarbonyl compound. While self-condensation is possible, mixed Claisen condensations with other esters are more synthetically useful.

The following table summarizes representative condensation reactions involving this compound:

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |

| This compound | Aromatic Aldehyde | α,β-Unsaturated Thioamide | Basic catalyst (e.g., piperidine, pyridine) |

| This compound | Aliphatic Ketone | α,β-Unsaturated Thioamide | Strong base (e.g., NaH, LDA) |

| This compound | Acyl Chloride | β-Tricarbonyl Derivative | Base (e.g., pyridine) |

Intramolecular Cyclization and Heterocycle Formation Pathways

A significant feature of the reactivity of this compound and its derivatives is their propensity to undergo intramolecular cyclization, leading to the formation of a wide variety of heterocyclic compounds. The presence of the thioamide functionality is key to this reactivity, as the sulfur and nitrogen atoms can act as nucleophiles.

For instance, α-alkylated derivatives of this compound, obtained from the alkylation reactions described in section 3.3.1, can undergo intramolecular cyclization to form five- or six-membered rings. The specific pathway and the resulting heterocycle depend on the nature of the substituent introduced at the α-position and the reaction conditions.

A prominent application of this compound is in the synthesis of thiazole (B1198619) derivatives. For example, reaction with α-haloketones in a Hantzsch-type synthesis affords 2,4-disubstituted thiazoles. The thioamide group provides the N-C-S unit required for the formation of the thiazole ring.

Furthermore, the condensation products of this compound with α,β-unsaturated carbonyl compounds can undergo Michael addition followed by intramolecular cyclization to yield substituted thiophenes or other sulfur-containing heterocycles.

The following table provides examples of heterocycles synthesized from this compound:

| Reactant(s) | Heterocyclic Product | Reaction Type |

| This compound, α-Haloketone | Thiazole | Hantzsch Thiazole Synthesis |

| α-Alkylated this compound | Thiophene | Intramolecular Cyclization |

| This compound, α,β-Unsaturated Ketone | Dihydrothiophene | Michael Addition-Cyclization |

Stereochemical Aspects of Reactions Influenced by the Tert-butyl Group

The tert-butyl group in this compound is not merely a protecting group for the carboxylic acid; it also plays a crucial role in influencing the stereochemical course of reactions. Its large steric bulk can impose significant conformational constraints on transition states, leading to enhanced stereoselectivity.

In alkylation reactions of the enolate, the tert-butyl group can direct the incoming electrophile to the less hindered face of the enolate, resulting in a diastereoselective outcome if a chiral center is present. This steric hindrance can be a powerful tool for controlling the stereochemistry of newly formed stereocenters.

During intramolecular cyclization reactions, the conformational preferences dictated by the tert-butyl group can favor the formation of one diastereomer over another. The steric demand of the tert-butyl group can influence the folding of the linear precursor, leading to a specific chair-like or boat-like transition state that determines the stereochemistry of the final heterocyclic product.

While detailed quantitative studies on the diastereomeric ratios as a direct function of the tert-butyl group for this specific compound are not always available in general literature, the principles of steric hindrance are well-established in organic chemistry and are expected to apply. The bulky nature of the tert-butyl group is a well-known tool for achieving facial selectivity in various chemical transformations.

Derivatives and Analogs of Tert Butyl 2 Carbamothioylacetate: Synthesis and Transformations

Alkyl Ester Analogs (e.g., Methyl, Isopropyl Carbamothioylacetates)

The tert-butyl ester group in the parent compound can be replaced by other alkyl groups, such as methyl or isopropyl, to create a series of analogs. This modification can influence the compound's physical properties, reactivity, and stability.

Comparative Synthetic Routes to Diverse Ester Variants

The synthesis of alkyl carbamothioylacetate esters can be achieved through several established methods. A common approach involves the condensation of an appropriate alkyl cyanoacetate (B8463686) with a source of hydrogen sulfide, or by reacting an alkyl haloacetate with thioacetamide.

For instance, the synthesis of isopropyl esters, such as isopropyl 2-cyano-3-arylacrylates, has been accomplished through the Knoevenagel condensation of a suitable aldehyde with isopropyl cyanoacetate. researchgate.net This method, catalyzed by a base like piperidine, highlights a general strategy for creating ester variants. researchgate.net Similarly, the synthesis of isopropyl acetate (B1210297) itself is a well-understood process involving the reaction of isopropyl alcohol with acetic acid, often in the presence of a catalyst like sulfuric acid. google.com

Another general approach to ester synthesis is the reaction of a carboxylic acid with an alcohol. For example, isopropyl palmitate can be synthesized from palmitic acid and isopropanol. sci-hub.se This highlights the general principle of esterification that can be applied to the synthesis of various carbamothioylacetate esters.

The following table provides a comparative overview of synthetic routes for different ester types, which can be adapted for carbamothioylacetate synthesis.

Table 1: Comparative Synthetic Routes for Ester Variants

| Ester Type | Synthetic Method | Key Reactants | Catalyst/Conditions |

|---|---|---|---|

| Methyl Ester | Diels-Alder followed by further steps | Butadiene, Methyl methacrylate | - |

| Isopropyl Ester | Knoevenagel Condensation | Benzaldehydes, Isopropyl cyanoacetate | Piperidine |

| General Alkyl Ester | Esterification | Carboxylic Acid, Alcohol | Acid catalyst (e.g., H₂SO₄) |

Comparative Reactivity and Stability Studies of Ester Analogs

The nature of the alkyl ester group significantly impacts the reactivity and stability of the molecule. Generally, the reactivity of carboxylic acid derivatives, including esters, towards nucleophilic acyl substitution is a key consideration. Thioesters are typically more reactive than their corresponding oxygen esters. libretexts.org

Within the ester series, methyl esters are often more susceptible to hydrolysis than bulkier esters like tert-butyl esters under certain conditions. The tert-butyl group can provide steric hindrance, slowing down reactions at the carbonyl center. However, under acidic conditions, tert-butyl esters can undergo cleavage to form isobutylene, a reaction pathway not available to methyl or ethyl esters. The relative stability also depends on the specific reaction conditions, such as pH and temperature. For instance, studies on acrylate (B77674) esters have explored structure-activity relationships concerning their reactivity and hydrolysis by enzymes. nih.gov

N-Substituted Carbamothioylacetate Derivatives

Functionalization of the nitrogen atom of the carbamothioyl group opens up a vast chemical space for creating new derivatives.

Amidation and Ureation Strategies for N-Functionalization

The primary thioamide group (-CSNH₂) is a nucleophile and can undergo reactions with various electrophiles. N-acylation can be achieved by reacting the thioamide with acyl chlorides or anhydrides to form N-acylthioamides. This is a common strategy for producing N-acyl carbazoles. beilstein-journals.org

Direct amidation reactions, often catalyzed by boric acid or other Lewis acids, provide a pathway to form amide bonds. mdpi.com While many of these methods are applied to carboxylic acids, the principles can be extended to the N-functionalization of thioamides. For example, catalytic direct amidation has been effectively carried out in tert-butyl acetate as a solvent. nih.govrsc.org Ureation, the formation of a urea (B33335) linkage, can be accomplished by reacting the thioamide with an isocyanate. The thermolysis of certain carbamothioates can generate isocyanates in situ, which then react with nucleophiles like amines to form ureas. nih.gov

Synthesis of Thioamide-Containing Heterocyclic Systems

Thioamides are exceptionally useful synthons for the synthesis of sulfur- and nitrogen-containing heterocycles. sci-hub.se Tert-butyl 2-carbamothioylacetate and its analogs are prime substrates for constructing thiazole (B1198619) rings, which are prevalent in many biologically active compounds. bohrium.com

The most common method for this transformation is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound. encyclopedia.pubyoutube.com The thioamide's sulfur atom acts as a nucleophile, attacking the α-carbon of the halocarbonyl, followed by cyclization and dehydration to form the thiazole ring. encyclopedia.pub For example, 2-aminothiazoles can be readily synthesized by reacting thiourea (B124793) with α-haloketones. bohrium.com Thioamides derived from amino acids have been used to create thiazole-containing peptidomimetics. nih.gov

Table 2: Examples of Heterocycles from Thioamide Precursors

| Heterocycle | General Synthetic Method | Reactants |

|---|---|---|

| Thiazoles | Hantzsch Synthesis | Thioamide, α-Halocarbonyl Compound |

| 2-Aminothiazoles | Hantzsch Synthesis | Thiourea, α-Haloketone/α-Haloaldehyde |

| N-Acyl Carbazoles | Copper-catalyzed Cyclization | Amide, Cyclic Diaryliodonium Salt |

| Pyrazolin-5-ones | Condensation | Hydrazone derivative, Thiosemicarbazide |

α-Functionalized Derivatives

The carbon atom situated between the ester carbonyl and the thioamide group (the α-carbon) is an active methylene (B1212753) position. The protons on this carbon are acidic due to the electron-withdrawing effects of the two adjacent functional groups. This acidity allows for the deprotonation of the α-carbon to form a stabilized enolate. youtube.com

This enolate is a potent nucleophile and can react with various electrophiles, enabling α-functionalization. A key reaction is α-alkylation, where the enolate is treated with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond. aklectures.com This process allows for the introduction of a wide range of alkyl substituents at the α-position. Both symmetric and asymmetric α-alkylation methods have been developed for β-keto esters and related compounds, sometimes employing phase-transfer catalysis to achieve high enantioselectivity. rsc.org Manganese(III) acetate has also been used to mediate the alkylation of β-keto esters and amides. nih.gov Following alkylation, the ester group can potentially be hydrolyzed and decarboxylated, leading to a functionalized ketone, demonstrating the synthetic utility of these intermediates. youtube.comaklectures.com

Table of Mentioned Compounds

Introduction of Halogen and Chalcogen Substituents at the α-Position

The α-position of this compound is readily functionalized due to the acidity of the α-protons, which are activated by the adjacent carbonyl and thiocarbonyl groups. This reactivity allows for the introduction of various substituents, including halogens and chalcogens, to create novel derivatives.

The α-halogenation of carbonyl compounds is a well-established transformation that can be achieved under acidic or basic conditions. libretexts.orgwikipedia.org For a compound like this compound, which is sensitive to strong bases, acid-catalyzed halogenation is often the preferred method. In this approach, the reaction proceeds through an enol intermediate, which then attacks the halogenating agent. libretexts.org Common reagents for this transformation include N-halosuccinimides (NCS, NBS, NIS) or elemental halogens in a suitable solvent. The choice of halogenating agent and reaction conditions can be tuned to achieve mono- or di-halogenation. For instance, the use of a bulky base or careful control of stoichiometry can favor the introduction of a single halogen atom.

The introduction of chalcogen substituents , such as sulfur or selenium, at the α-position can be accomplished through various methods. One common strategy involves the reaction of the enolate of the β-ketothioamide with an electrophilic chalcogen species. For example, α-sulfenylation can be achieved using sulfenyl chlorides (e.g., PhSCl) or other sulfenylating agents. Similarly, α-selenylation can be performed with reagents like phenylselenyl chloride (PhSeCl). These reactions typically proceed in the presence of a mild base to generate the nucleophilic enolate.

Recent research has also explored metal-free conditions for such transformations. For example, a metal- and additive-free reaction of β-ketothioamides with sulfonyl chlorides has been reported for the synthesis of α-sulfonyl-β-ketoamides. researchgate.net This type of methodology could potentially be adapted for the α-sulfonylation of this compound.

The following table summarizes representative conditions for the α-functionalization of related β-dicarbonyl and thioamide compounds, which could be adapted for this compound.

| Transformation | Reagents and Conditions | Potential Product from this compound | Reference |

| α-Chlorination | N-Chlorosuccinimide (NCS), p-toluenesulfonic acid (p-TsOH), CH2Cl2, rt | Tert-butyl 2-chloro-2-carbamothioylacetate | nih.gov |

| α-Bromination | N-Bromosuccinimide (NBS), acetic acid, rt | Tert-butyl 2-bromo-2-carbamothioylacetate | libretexts.org |

| α-Iodination | N-Iodosuccinimide (NIS), trifluoroacetic acid (TFA), CH2Cl2, rt | Tert-butyl 2-iodo-2-carbamothioylacetate | researchgate.net |

| α-Sulfenylation | Phenylsulfenyl chloride (PhSCl), triethylamine (B128534) (Et3N), THF, 0 °C to rt | Tert-butyl 2-(phenylthio)-2-carbamothioylacetate | researchgate.net |

| α-Selenylation | Phenylselenyl chloride (PhSeCl), pyridine, CH2Cl2, rt | Tert-butyl 2-(phenylseleno)-2-carbamothioylacetate | mdpi.com |

Creation of Stereocenters via α-Functionalization

The creation of a stereocenter at the α-position of this compound is a key step in the synthesis of chiral molecules. This can be achieved through asymmetric α-functionalization, which involves the use of chiral reagents, catalysts, or auxiliaries to control the stereochemical outcome of the reaction.

Another powerful strategy is the use of chiral metal catalysts . For example, palladium-catalyzed enantioselective C-H arylation of thioamides has been demonstrated, providing a route to α-aryl amines with high enantioselectivity. nih.gov This methodology highlights the potential for transition metal-catalyzed cross-coupling reactions to introduce stereocenters at the α-position of thioamides.

Furthermore, organocatalysis offers a metal-free alternative for asymmetric α-functionalization. Chiral amines or phosphoric acids can be used to catalyze the enantioselective addition of electrophiles to the α-position of carbonyl compounds. The development of such methods for β-ketothioamides is an active area of research and could provide a direct route to chiral derivatives of this compound.

The table below provides examples of stereoselective α-functionalization reactions on related substrates, illustrating the potential for creating stereocenters in derivatives of this compound.

| Stereoselective Transformation | Catalyst/Reagent | Potential Chiral Product | Reference |

| Enantioselective α-Arylation | Pd(OAc)2, Chiral Phosphine Ligand, Base | (R/S)-Tert-butyl 2-aryl-2-carbamothioylacetate | nih.gov |

| Enantioselective α-Alkylation | Chiral Phase-Transfer Catalyst, Alkyl Halide, Base | (R/S)-Tert-butyl 2-alkyl-2-carbamothioylacetate | nih.gov |

| Enantioselective α-Fluorination | Chiral N-Fluorobenzensulfonimide, Organocatalyst | (R/S)-Tert-butyl 2-fluoro-2-carbamothioylacetate | nih.gov |

Protective Group Modifications and Their Impact on Synthetic Routes

The tert-butyloxycarbonyl (Boc) group in this compound serves as a crucial protecting group for the thioamide nitrogen. The stability and cleavage of this group are critical considerations in multi-step syntheses, particularly in the context of solid-phase peptide synthesis (SPPS) and the development of orthogonal deprotection strategies.

Role of the Boc Group in Solid-Phase Peptide Synthesis and Beyond

The Boc group is a widely used protecting group in organic synthesis, especially in peptide chemistry. chempep.comnih.gov In the context of SPPS, the Boc group offers several advantages. It is stable to a wide range of nucleophiles and bases, allowing for the selective deprotection of other protecting groups, such as the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group. organic-chemistry.org

The use of Boc-protected amino acids is a cornerstone of the Merrifield solid-phase synthesis strategy. chempep.com In a hypothetical SPPS sequence involving a this compound derivative as a non-proteinogenic amino acid analog, the Boc group would protect the thioamide nitrogen during the coupling steps. The deprotection of the Boc group is typically achieved with a strong acid, such as trifluoroacetic acid (TFA), to reveal the free thioamide for subsequent reactions. chempep.comyoutube.com

Beyond SPPS, the Boc group's stability under various conditions makes it a valuable tool in solution-phase synthesis as well. It allows for the manipulation of other functional groups within the molecule without affecting the thioamide moiety.

Development and Application of Orthogonal Deprotection Strategies

Orthogonal deprotection strategies are essential for the synthesis of complex molecules with multiple functional groups that require protection. thieme-connect.de An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others by using specific, non-interfering reagents. thieme-connect.de

In a synthetic route involving this compound, the Boc group can be part of an orthogonal protection scheme. For example, if the molecule also contains an Fmoc-protected amine, the Fmoc group can be selectively removed with a base like piperidine, leaving the Boc group intact. Conversely, the Boc group can be removed with a strong acid like TFA without affecting the Fmoc group. organic-chemistry.org

Recent advancements have focused on developing novel orthogonal deprotection strategies to expand the synthetic toolbox. For instance, methods for the selective deprotection of Boc groups on acid-cleavable resins have been investigated to enhance the flexibility of SPPS. researchgate.net Additionally, alternative deprotection conditions for the Fmoc group, such as hydrogenolysis under mildly acidic conditions, have been developed to accommodate sensitive substrates. nih.gov These strategies could be applied to syntheses involving this compound derivatives, enabling the construction of more elaborate and sensitive molecular architectures.

The following table outlines a potential orthogonal deprotection scheme that could be employed in a synthesis featuring a derivative of this compound.

| Protecting Group | Deprotection Reagent | Orthogonal To | Reference |

| Boc (tert-Butyloxycarbonyl) | Trifluoroacetic Acid (TFA) | Fmoc, Cbz, Alloc | chempep.comorganic-chemistry.org |

| Fmoc (9-Fluorenylmethoxycarbonyl) | Piperidine | Boc, Cbz, Alloc | organic-chemistry.org |

| Cbz (Carboxybenzyl) | H2, Pd/C | Boc, Fmoc, Alloc | organic-chemistry.org |

| Alloc (Allyloxycarbonyl) | Pd(PPh3)4, Phenylsilane | Boc, Fmoc, Cbz | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

Two-dimensional NMR techniques are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of tert-butyl 2-carbamothioylacetate. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a complete picture of the molecular framework.

A COSY experiment would reveal the coupling between the protons on the methylene (B1212753) group and any adjacent protons, confirming their connectivity. The HSQC spectrum correlates each proton signal with the carbon to which it is directly attached. For instance, it would show a clear correlation between the methylene protons and the methylene carbon, as well as the methyl protons of the tert-butyl group with their corresponding carbon.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations |

| Methylene (-CH₂-) | ~3.8 | ~55 | C=O, C=S |

| tert-Butyl (-C(CH₃)₃) | ~1.5 | ~28 | C=O, -C(CH₃)₃ |

| tert-Butyl Carbon (-C (CH₃)₃) | - | ~82 | - |

| Carbonyl Carbon (-C=O) | - | ~168 | - |

| Thiocarbonyl Carbon (-C=S) | - | ~200 | - |

| Amide Protons (-NH₂) | ~8.0, ~8.5 | - | C=S |

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Thioamides and β-dicarbonyl compounds are known to exhibit tautomerism, and this compound is expected to exist in equilibrium between its thione and enethiol forms. Variable-temperature NMR studies can provide insight into the thermodynamics of this equilibrium. By observing changes in the chemical shifts and coupling constants as a function of temperature, the relative populations of the tautomers can be determined.

Furthermore, the rotation around the C-N bond of the thioamide group is often restricted due to the partial double bond character. This can lead to the observation of distinct signals for the two amide protons in the ¹H NMR spectrum at lower temperatures. As the temperature is increased, these signals may broaden and coalesce, indicating an increase in the rate of rotation around this bond.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as details about its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the precise molecular formula of this compound, which is C₇H₁₃NO₂S. By comparing the experimentally measured exact mass with the calculated mass for this formula, the elemental composition can be confirmed with a high degree of confidence, typically with an error of less than 5 parts per million (ppm).

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass | Measured Exact Mass |

| C₇H₁₃NO₂S | 175.0667 | (Example) 175.0665 |

In the mass spectrometer, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the parent molecule. For this compound, characteristic fragmentation pathways would be expected.

One prominent fragmentation would be the loss of the tert-butyl group as a stable carbocation, resulting in a fragment ion with an m/z corresponding to the loss of 57 Da. Another likely fragmentation would involve the cleavage of the bond between the methylene group and the ester carbonyl, leading to the formation of ions corresponding to the thioamide and ester portions of the molecule. The observation of these and other characteristic fragments in the mass spectrum would provide strong evidence for the proposed structure.

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for tert-butyl 2-carbamothioylacetate to ensure stability during experimental workflows?

- Methodological Answer : Store in tightly sealed containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis or oxidation. Use explosion-proof electrical equipment in handling areas due to potential peroxide-forming tendencies of tert-butyl derivatives . For lab-scale use, employ grounded metal containers and non-sparking tools to mitigate static discharge risks .

Q. How can researchers confirm the structural integrity of this compound after synthesis or prolonged storage?

- Methodological Answer : Perform ¹H/¹³C NMR to verify the tert-butyl group (δ ~1.2–1.4 ppm for nine equivalent protons) and the carbamothioyl moiety (δ ~170–180 ppm for carbonyl carbon). Pair with FT-IR to confirm thioamide C=S stretching (~1200–1250 cm⁻¹). For quantitative purity assessment, use HPLC with a C18 column and UV detection at 254 nm .

Q. What solvent systems are optimal for reactions involving this compound to minimize side reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility without nucleophilic interference. Avoid protic solvents (e.g., methanol) to prevent ester hydrolysis. For radical-mediated reactions, ensure degassing with argon to suppress unwanted oxidation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the observed vs. predicted reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states and identify steric effects from the tert-butyl group. Explicit solvent models (e.g., SMD for DMSO) improve accuracy in predicting regioselectivity discrepancies. Compare computed activation energies with experimental kinetic data .

Q. What strategies mitigate racemization during the use of this compound in asymmetric synthesis?

- Methodological Answer : Employ low-temperature conditions (–40°C) and chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize intermediates. Monitor enantiomeric excess via chiral HPLC or NMR with chiral shift reagents . For thiourea derivatives, use kinetic resolution with enantioselective catalysts .

Q. How do competing decomposition pathways of this compound under photolytic conditions affect reaction yields?

- Methodological Answer : Conduct UV-Vis spectroscopy to identify light-sensitive moieties (e.g., C=S absorption at ~250–300 nm). Use controlled photolysis experiments with quartz reactors to isolate degradation products (e.g., tert-butyl acetate via C–S bond cleavage). Quantify pathways using LC-MS and isotopic labeling .

Data Analysis and Reproducibility

Q. Why do discrepancies arise in reported melting points for this compound across literature sources?

- Methodological Answer : Variations often stem from impurities (e.g., residual solvents) or polymorphism. Standardize purification via recrystallization in hexane/ethyl acetate and characterize via DSC to confirm phase transitions. Cross-validate with X-ray crystallography for definitive solid-state structure .

Q. How can researchers optimize reaction conditions for this compound in multi-step syntheses while balancing steric and electronic effects?

- Methodological Answer : Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity). Apply Hammett plots to correlate substituent effects on reaction rates. For sterically hindered systems, prioritize bulky bases (e.g., DBU) to deprotonate without side reactions .

Safety and Environmental Considerations

Q. What are the ecotoxicological data gaps for this compound, and how can researchers address them?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.